molecular formula C17H15ClN2O B378070 3-(2-Chlorophenyl)-2-propylquinazolin-4-one

3-(2-Chlorophenyl)-2-propylquinazolin-4-one

Cat. No.: B378070
M. Wt: 298.8g/mol
InChI Key: AJZGITIKLUSJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-2-propylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-propyl anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-propylquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and analgesic activities. Additionally, it may interact with GABA receptors and TRPV1 channels, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
  • 3-(2-Chloro-phenyl)-2-methyl-3H-quinazolin-4-one
  • 3-(2-Chloro-phenyl)-2-ethyl-3H-quinazolin-4-one

Uniqueness

3-(2-Chlorophenyl)-2-propylquinazolin-4-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and pharmacokinetic properties. The chloro group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8g/mol

IUPAC Name

3-(2-chlorophenyl)-2-propylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O/c1-2-7-16-19-14-10-5-3-8-12(14)17(21)20(16)15-11-6-4-9-13(15)18/h3-6,8-11H,2,7H2,1H3

InChI Key

AJZGITIKLUSJTM-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl

Origin of Product

United States

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